2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features multiple functional groups, including oxadiazole, quinazolinone, and trifluoromethylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Synthesis of the quinazolinone core: This involves the condensation of anthranilic acid derivatives with amides or isocyanates.
Coupling reactions: The oxadiazole and quinazolinone intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.
Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone core.
Substitution: The trifluoromethylphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to alcohol or amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique electronic or photonic properties.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical Probes: It could be used as a probe to study specific biochemical pathways or targets.
Medicine
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar compounds might include other quinazolinone derivatives, oxadiazole-containing compounds, and trifluoromethylphenyl derivatives.
Uniqueness
Structural Complexity: The combination of multiple functional groups in a single molecule.
Potential Biological Activity: Unique interactions with biological targets due to its specific structure.
Properties
Molecular Formula |
C26H18F3N5O4 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H18F3N5O4/c27-26(28,29)17-9-6-10-18(13-17)30-21(35)14-33-20-12-5-4-11-19(20)24(36)34(25(33)37)15-22-31-23(32-38-22)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,30,35) |
InChI Key |
QXGAWKUUZYXOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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